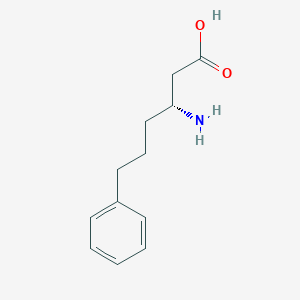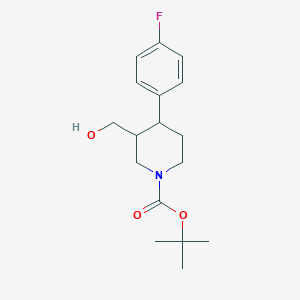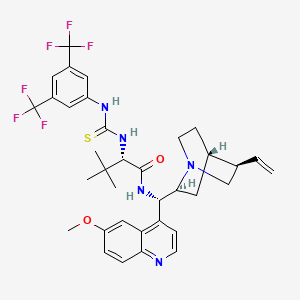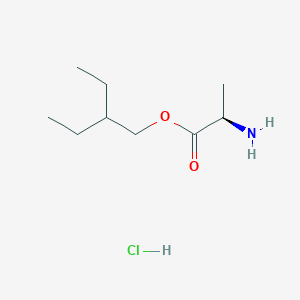
(S)-tert-Butyl 3-amino-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl 3-amino-2-methylpropanoate is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s structure includes a tert-butyl ester group, an amino group, and a chiral center, making it a versatile building block for asymmetric synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-amino-2-methylpropanoate typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-methylpropanoic acid.
Esterification: The carboxylic acid group of (S)-2-methylpropanoic acid is esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form (S)-tert-butyl 2-methylpropanoate.
Amination: The ester is then subjected to amination using ammonia or an amine source under conditions that favor the formation of the amino ester. This step may involve the use of a dehydrating agent like thionyl chloride or phosphorus trichloride to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-Butyl 3-amino-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or isocyanates for forming amides and ureas, respectively.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Alcohols.
Substitution: Amides, ureas, and other derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl 3-amino-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as an intermediate in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate for transaminase enzymes.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: Applied in the production of fine chemicals and as a precursor for agrochemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl 3-amino-2-methylpropanoate involves its interaction with specific molecular targets and pathways:
Enzyme Interaction: Acts as a substrate for transaminase enzymes, facilitating the transfer of amino groups.
Pathways: Participates in metabolic pathways involving amino acid synthesis and degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-3-amino-2-methylpropanoate
- (S)-tert-Butyl 2-amino-3-methylbutanoate
- (S)-tert-Butyl 3-amino-2-methylbutanoate
Uniqueness
(S)-tert-Butyl 3-amino-2-methylpropanoate is unique due to its specific chiral center and tert-butyl ester group, which confer distinct reactivity and selectivity in chemical reactions. Its versatility as a chiral building block and intermediate makes it valuable in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
tert-butyl (2S)-3-amino-2-methylpropanoate |
InChI |
InChI=1S/C8H17NO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m0/s1 |
InChI-Schlüssel |
ZCDAFFAFDGDAGL-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](CN)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(CN)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12962348.png)


![3-Bromo-5-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12962369.png)





![((3AR,4R,6R,6aS)-6-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B12962393.png)


